molecular formula C17H16FN5O B14972596 N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-dimethylbenzamide

N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-dimethylbenzamide

Cat. No.: B14972596
M. Wt: 325.34 g/mol
InChI Key: YPDQEKZBQLKYOB-UHFFFAOYSA-N
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Description

N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-dimethylbenzamide is a complex organic compound that features a tetrazole ring, a fluorophenyl group, and a dimethylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-dimethylbenzamide typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be synthesized from the corresponding nitrile using sodium azide and a suitable catalyst. The fluorophenyl group is then introduced via a nucleophilic substitution reaction. Finally, the dimethylbenzamide moiety is attached through an amide coupling reaction using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized to form corresponding oxides.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring may yield tetrazole oxides, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-dimethylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-dimethylbenzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the dimethylbenzamide moiety contributes to its overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-dimethylbenzamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Properties

Molecular Formula

C17H16FN5O

Molecular Weight

325.34 g/mol

IUPAC Name

N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-3,4-dimethylbenzamide

InChI

InChI=1S/C17H16FN5O/c1-11-3-4-13(9-12(11)2)17(24)19-10-16-20-21-22-23(16)15-7-5-14(18)6-8-15/h3-9H,10H2,1-2H3,(H,19,24)

InChI Key

YPDQEKZBQLKYOB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)F)C

Origin of Product

United States

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